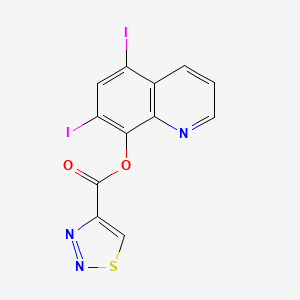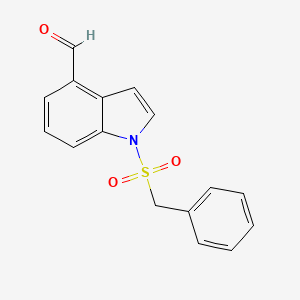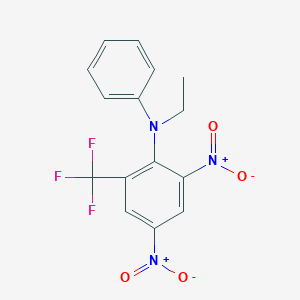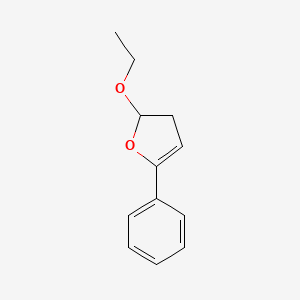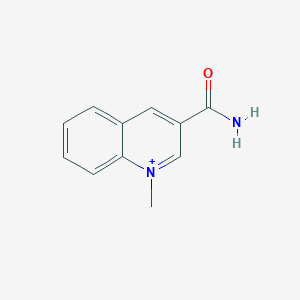![molecular formula C24H23N5OS B14406167 N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide CAS No. 88329-81-1](/img/structure/B14406167.png)
N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides, followed by cyclization reactions . The reaction conditions often include the use of solvents such as dioxane and catalysts to promote the intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide undergoes various chemical reactions, including:
Reduction: Reduction of aryl ketones to alkyl benzenes using Clemenson or Wolff-Kishner reactions.
Substitution: Nucleophilic substitution reactions (SN1 and SN2) at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, strong bases or nucleophiles for substitution reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can produce alkyl benzenes .
Scientific Research Applications
N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of prostaglandins by targeting cyclo-oxygenase enzymes (COX-1 and COX-2), thereby exerting anti-inflammatory effects . Additionally, its structure allows it to interact with various biological receptors, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
What sets this compound apart is its unique diazenyl and diethylamino functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
88329-81-1 |
|---|---|
Molecular Formula |
C24H23N5OS |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yldiazenyl)-5-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C24H23N5OS/c1-3-29(4-2)18-14-15-19(21(16-18)25-23(30)17-10-6-5-7-11-17)27-28-24-26-20-12-8-9-13-22(20)31-24/h5-16H,3-4H2,1-2H3,(H,25,30) |
InChI Key |
QHBNCBVFYNCYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


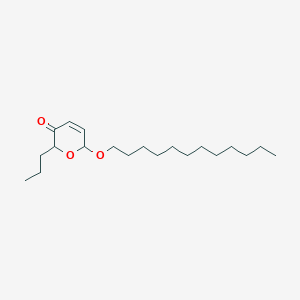
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

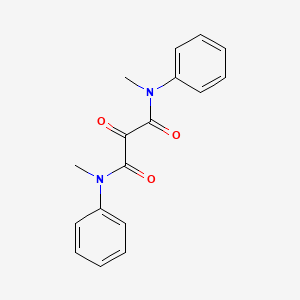


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
